molecular formula C20H13NO5S B2477546 N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1797964-26-1

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2477546
CAS No.: 1797964-26-1
M. Wt: 379.39
InChI Key: KZPBVLRQCNNUJI-UHFFFAOYSA-N
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Description

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound characterized by its complex molecular structure, which includes furan, thiophene, and chromene moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, such as furan-2-carboxylic acid and thiophene-2-carboxylic acid. These intermediates are then subjected to acylation reactions to form the corresponding acyl chlorides. The acyl chlorides react with heterocyclic amine derivatives under controlled conditions to yield the desired compound. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods like recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon, where nucleophiles like amines or thiols can replace existing groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Ammonia, primary amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)furan-2-carboxamide: Shares similar structural features but with different functional groups.

    Thiophene-2-carboxamide derivatives: These compounds also exhibit biological activities and are used in similar research applications.

Uniqueness

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of furan, thiophene, and chromene moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound in scientific research.

Properties

IUPAC Name

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO5S/c22-18(16-6-3-9-25-16)17-8-7-13(27-17)11-21-19(23)14-10-12-4-1-2-5-15(12)26-20(14)24/h1-10H,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPBVLRQCNNUJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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